2-(4-Cyanophenyl)-4'-iodoacetophenone
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, N-benzoyl-N′-(4′-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea were synthesized in a high yield, via different applications of aroyl isocyanate and 4-aminobenzonitrile .Molecular Structure Analysis
The molecular structure of related compounds involves various types of bonding and interactions. For example, the crystal structure of N-benzoyl-N′-(4′-cyanophenyl)thiourea involves an intramolecular C=O…H-N hydrogen bond and intermolecular C=S…H-N and C=S…H-C hydrogen interactions .Chemical Reactions Analysis
Related compounds such as ethyl 2-(4-cyanophenyl)hydrazinecarboxylates have been found to work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds vary. For instance, 2,2-Bis-(4-cyanatophenyl)propane has a melting point of 80 °C, a boiling point of 391.0±52.0 °C (Predicted), and a density of 1.171±0.06 g/cm3 (Predicted) .Scientific Research Applications
Nitriles in Heterocyclic Synthesis
A study by Abdel Hafez, Awad, and Abdel Monem (2007) discussed the use of 4-hydroxyacetophenone in reactions with cinnamonitrile derivatives to synthesize new sulpha drugs related to cyanopyridine derivatives. These compounds exhibit potential for pharmaceutical applications and highlight the versatility of acetophenones in synthesizing heterocyclic compounds with potential therapeutic benefits (Abdel Hafez, Awad, & Abdel Monem, 2007).
Mannich Reaction of Aromatic Ketones
The Mannich reaction involving 4-methylacetophenone was explored by Yang Da (2000), indicating the usefulness of acetophenones in synthesizing complex organic compounds through reactions with aromatic aldehydes and amines. This study underscores the importance of acetophenones in organic synthesis, particularly in creating compounds with potential pharmacological activities (Yang Da, 2000).
Iodination Reactions of Aryl Ketones
Fukuyama, Nishino, and Kurosawa (1987) explored the reactions of acetophenones with iodine(III) tris(trifluoroacetate), leading to the formation of iodo derivatives. This research provides insight into the chemical modifications and functionalizations of aryl ketones, including iodination, which is crucial for the synthesis of more complex molecules for various applications, including materials science and drug development (Fukuyama, Nishino, & Kurosawa, 1987).
Catalytic Addition of Carbon-Hydrogen Bonds
Kakiuchi et al. (1995) reported the catalytic addition of ortho C–H bonds of aromatic ketones to olefins, facilitated by ruthenium complexes. This study highlights the role of acetophenones in catalysis and the construction of carbon-carbon bonds, a fundamental process in organic synthesis and industrial chemistry (Kakiuchi et al., 1995).
Green Chemistry Approaches
Yadav and Joshi (2002) discussed a green route for the acylation of resorcinol with acetic acid, using 2',4'-dihydroxyacetophenone as an intermediate. This research is indicative of the efforts towards more sustainable and environmentally friendly chemical processes, where acetophenones play a critical role in the synthesis of industrially important intermediates (Yadav & Joshi, 2002).
Mechanism of Action
The mechanism of action of related compounds involves various biochemical pathways. For instance, inhibition of PDE4 by crisaborole leads to elevated levels of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators .
Safety and Hazards
Future Directions
Future research could focus on further understanding the properties and potential applications of “2-(4-Cyanophenyl)-4’-iodoacetophenone” and related compounds. For instance, the dual fluorescence of 2-(4-cyanophenyl)-N, N-dimethylaminoethane has been investigated using density functional theory and CASSCF/CASPT2 approaches .
Properties
IUPAC Name |
4-[2-(4-iodophenyl)-2-oxoethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-14-7-5-13(6-8-14)15(18)9-11-1-3-12(10-17)4-2-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMOEXPCHJZSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642330 | |
Record name | 4-[2-(4-Iodophenyl)-2-oxoethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-43-5 | |
Record name | 4-[2-(4-Iodophenyl)-2-oxoethyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(4-Iodophenyl)-2-oxoethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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